4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-7-yl acetate
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Overview
Description
“4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-7-yl acetate” is a synthetic organic compound that belongs to the class of chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-7-yl acetate” typically involves multi-step organic reactions. A common approach might include:
Formation of the chromen core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrazolyl group: This step might involve the reaction of the chromen intermediate with a phenylhydrazine derivative.
Incorporation of the trifluoromethyl group: This can be done using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Acetylation: The final step involves acetylation of the hydroxyl group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrazolyl groups.
Reduction: Reduction reactions might target the carbonyl group in the chromen ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the chromen or pyrazolyl rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of derivatives: The compound can serve as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Enzyme inhibition: It might act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug development: Due to its structural complexity, it could be explored for developing new pharmaceuticals, particularly in the areas of anti-inflammatory or anticancer research.
Industry
Material science: The compound might find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, it might involve:
Binding to active sites: The compound could bind to the active sites of enzymes or receptors, inhibiting their function.
Pathway modulation: It might modulate specific biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate
- 3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetate
Uniqueness
- Structural complexity : The presence of both the pyrazolyl and trifluoromethyl groups makes it unique compared to simpler chromen derivatives.
- Biological activity : Its specific combination of functional groups might confer unique biological activities not seen in similar compounds.
Properties
IUPAC Name |
[4-oxo-3-(1-phenylpyrazol-4-yl)-2-(trifluoromethyl)chromen-7-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O4/c1-12(27)29-15-7-8-16-17(9-15)30-20(21(22,23)24)18(19(16)28)13-10-25-26(11-13)14-5-3-2-4-6-14/h2-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAWLPNYFONEIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CN(N=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303095-18-3 |
Source
|
Record name | 4-OXO-3-(1-PHENYL-1H-PYRAZOL-4-YL)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL ACETATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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